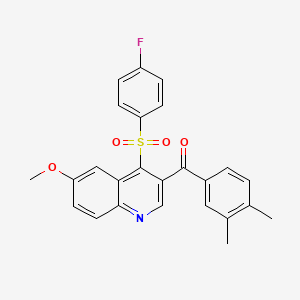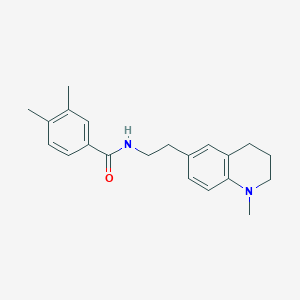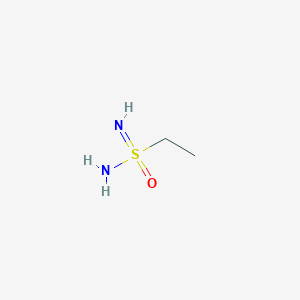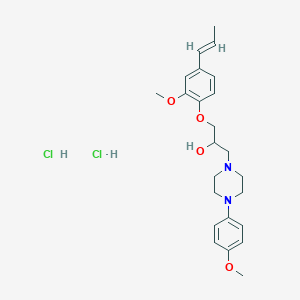
potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C10H4KNO6. It is a derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a nitro group at the 7th position, a keto group at the 2nd position, and a carboxylate group at the 3rd position of the chromene ring. It is typically found as a pale-yellow to yellow-brown solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate typically involves the nitration of 2-oxo-2H-chromene-3-carboxylic acid followed by neutralization with potassium hydroxide. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
Potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed
Reduction: 7-amino-2-oxo-2H-chromene-3-carboxylate.
Substitution: Esters or amides of 7-nitro-2-oxo-2H-chromene-3-carboxylate.
Scientific Research Applications
Potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The biological activity of potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate is primarily attributed to its ability to interact with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The chromene core can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
7-nitro-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but lacks the potassium ion.
7-amino-2-oxo-2H-chromene-3-carboxylate: Formed by the reduction of the nitro group.
2-oxo-2H-chromene-3-carboxylate: Lacks the nitro group at the 7th position.
Uniqueness
Potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of both the nitro and carboxylate groups, which confer distinct chemical reactivity and biological activity. The potassium ion also enhances its solubility in water, making it more suitable for certain applications compared to its non-potassium counterparts .
Properties
IUPAC Name |
potassium;7-nitro-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO6.K/c12-9(13)7-3-5-1-2-6(11(15)16)4-8(5)17-10(7)14;/h1-4H,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIRCEUETYJAPG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=O)C(=C2)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4KNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide](/img/new.no-structure.jpg)
![(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2519469.png)


![5-Methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2519475.png)

![7-[(4-Hydroxyanilino)methyl]-1H-1,8-naphthyridin-2-one;hydrochloride](/img/structure/B2519484.png)

![3,4-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide](/img/structure/B2519486.png)
![4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2519489.png)
![4-[2-(Propan-2-yloxy)ethoxy]piperidine](/img/structure/B2519490.png)
![3-hydroxy-3-(3-nitrophenyl)-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2519491.png)
